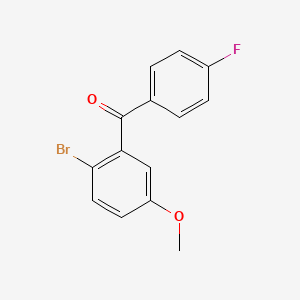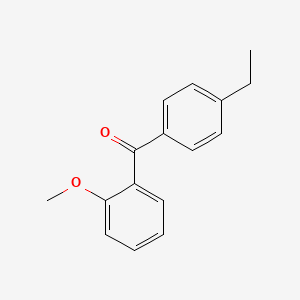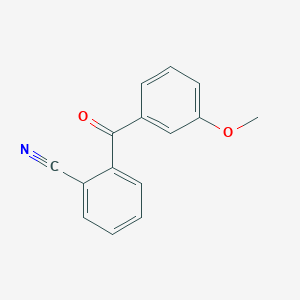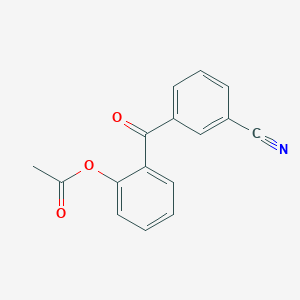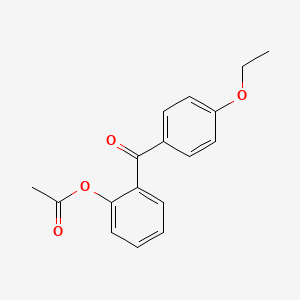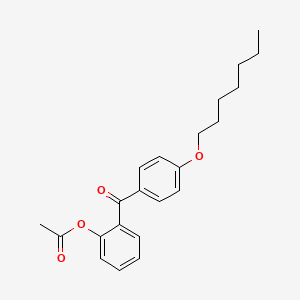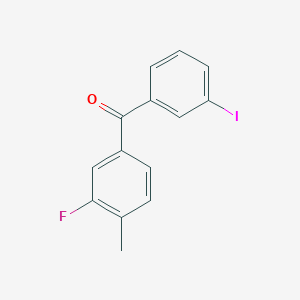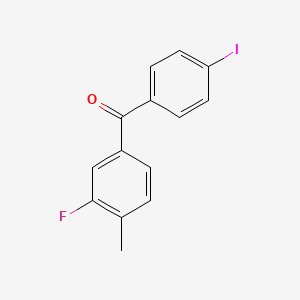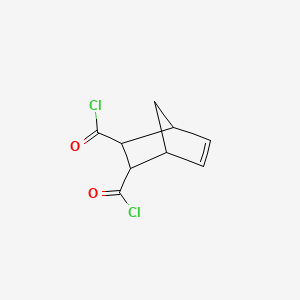
反式-5-降冰片烯-2,3-二甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as trans-3,6-endomethylene-1,2,3,6-tetrahydrophthaloyl chloride (tNBDC), undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Molecular Structure Analysis
The molecular formula of trans-5-Norbornene-2,3-dicarbonyl chloride is C9H8Cl2O2 . The IUPAC name is bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride .Chemical Reactions Analysis
Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .科学研究应用
组织工程
反式-5-降冰片烯-2,3-二甲酰氯用于合成带有碳水化合物基团的降冰片烯单体,用于组织工程 . 这些单体被转化为其ROMP聚合物并还原以产生饱和的糖基聚合物 . 这些材料带有O-糖苷基团,旨在通过环开糖与赖氨酸的游离NH2基团反应来交联胶原蛋白,或者带有C-糖苷基团 .
TFC膜的制造
反式-5-降冰片烯-2,3-二甲酰氯在制造DAPE-SCC/mPAN或DAPE-tNBDC/mPAN TFC膜时,在改性聚丙烯腈(mPAN)表面与1,3-二氨基丙烷发生界面聚合反应 .
降冰片烯二羧酸酯的合成
反式-5-降冰片烯-2,3-二甲酰氯在钛催化剂作用下用于酯化5-降冰片烯-2,3-二羧酸酐,合成降冰片烯二羧酸酯 .
琥珀酰亚胺单体的合成
反式-5-降冰片烯-2,3-二甲酰氯用于合成琥珀酰亚胺单体,即5-降冰片烯-2-羧酸N-羟基琥珀酰亚胺酯 .
O-糖苷单体的合成
反式-5-降冰片烯-2,3-二甲酰氯用于合成O-糖苷单体,即双(1,2;3,4-二-O-异丙基亚甲基-D-半乳吡喃糖-6-O-基)5-降冰片烯-2,3-二羧酸酯 .
C-糖苷单体的合成
反式-5-降冰片烯-2,3-二甲酰氯用于合成C-糖苷单体,这些单体旨在用作三嵌段共聚物的中心嵌段,该共聚物以能够交联的嵌段为端基 .
安全和危害
作用机制
Target of Action
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as tNBDC, primarily targets 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Mode of Action
tNBDC undergoes an interfacial polymerization reaction with 1,3-diaminopropane . This interaction results in the formation of a thin film composite (TFC) membrane, which is used in various applications, including water purification and gas separation.
Biochemical Pathways
The interfacial polymerization reaction it undergoes with 1,3-diaminopropane is a key process in the fabrication of tfc membranes .
Result of Action
The primary result of tNBDC’s action is the formation of TFC membranes through an interfacial polymerization reaction . These membranes have various applications, including in water purification and gas separation processes.
Action Environment
The action of tNBDC is influenced by the conditions of the interfacial polymerization reaction, such as temperature, pH, and the concentration of 1,3-diaminopropane . These factors can affect the efficiency of the reaction and the quality of the resulting TFC membrane.
生化分析
Biochemical Properties
5-Norbornene-2,3-dicarbonyl chloride, trans- plays a significant role in biochemical reactions, particularly in the formation of polymers through interfacial polymerization reactions. It interacts with enzymes such as 1,3-diaminopropane, facilitating the formation of polyacrylonitrile-based membranes . These interactions are crucial for the development of thin-film composite membranes used in various filtration processes.
Cellular Effects
The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- on cellular processes are not extensively documented. It is known to cause moderate toxicity upon ingestion and skin contact This compound can influence cell function by potentially disrupting cell signaling pathways and gene expression due to its reactive nature
Molecular Mechanism
At the molecular level, 5-Norbornene-2,3-dicarbonyl chloride, trans- exerts its effects through binding interactions with biomolecules. It undergoes interfacial polymerization reactions, particularly with 1,3-diaminopropane, leading to the formation of polyacrylonitrile-based membranes . This process involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting polymers.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 5-Norbornene-2,3-dicarbonyl chloride, trans- are critical factors. The compound is moderately stable but can emit toxic fumes of hydrogen chloride when heated to decomposition . Long-term effects on cellular function have not been extensively studied, but its reactivity suggests potential impacts on cellular processes over time.
Dosage Effects in Animal Models
The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- vary with different dosages in animal models. It is moderately toxic by ingestion, with an LD50 of 1830 mg/kg in rats High doses can lead to adverse effects, including severe skin burns and eye damage
Metabolic Pathways
Its interactions with enzymes such as 1,3-diaminopropane suggest involvement in polymerization processes . The compound’s reactivity may also influence metabolic flux and metabolite levels, although detailed studies are needed to confirm these effects.
Transport and Distribution
Within cells and tissues, 5-Norbornene-2,3-dicarbonyl chloride, trans- is likely transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, particularly in the formation of polyacrylonitrile-based membranes
Subcellular Localization
The subcellular localization of 5-Norbornene-2,3-dicarbonyl chloride, trans- is not well-characterized. Its role in polymerization reactions suggests that it may be directed to specific compartments or organelles involved in these processes . Targeting signals and post-translational modifications could play a role in its localization and activity.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the preparation of norbornene, the oxidation of norbornene to norbornene-5,6-epoxide, the ring-opening of the epoxide to form 5-norbornene-2,3-dicarboxylic acid, and the conversion of the acid to the final product via the formation of the acid chloride.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Thionyl chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form norbornene.", "Step 2: Norbornene is oxidized using hydrogen peroxide and acetic acid to form norbornene-5,6-epoxide.", "Step 3: The epoxide is ring-opened using sulfuric acid to form 5-norbornene-2,3-dicarboxylic acid.", "Step 4: The acid is converted to the acid chloride using thionyl chloride to form 5-Norbornene-2,3-dicarbonyl chloride, trans-." ] } | |
| 4582-21-2 | |
分子式 |
C9H8Cl2O2 |
分子量 |
219.06 g/mol |
IUPAC 名称 |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1 |
InChI 键 |
KANQIAARVSWKKG-XZBKPIIZSA-N |
手性 SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl |
SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
规范 SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
| 707-80-2 4582-21-2 |
|
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


